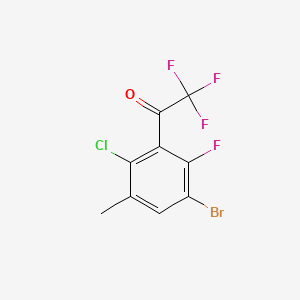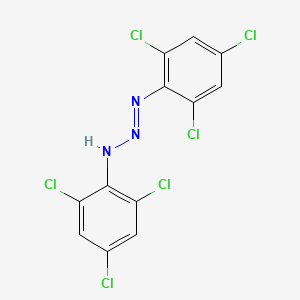
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,4,6-trichloroaniline with a suitable diazotizing agent under controlled conditions. The reaction proceeds through the formation of a diazonium salt, which then reacts with another molecule of 2,4,6-trichloroaniline to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the triazene group into amine functionalities.
Substitution: The trichlorophenyl groups may participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazene group could also undergo metabolic transformations, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
- (1E)-1,3-Bis(2,4,6-dichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-tribromophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-trifluorophenyl)triaz-1-ene
Comparison: Compared to its analogs, (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, stability, and biological activity. The specific electronic and steric effects of the trichlorophenyl groups can differentiate it from other halogenated triazene compounds.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological and industrial research.
Eigenschaften
CAS-Nummer |
794-51-4 |
|---|---|
Molekularformel |
C12H5Cl6N3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-[(2,4,6-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(8(16)2-5)19-21-20-12-9(17)3-6(14)4-10(12)18/h1-4H,(H,19,20) |
InChI-Schlüssel |
GLWQBEGRMSVIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NN=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
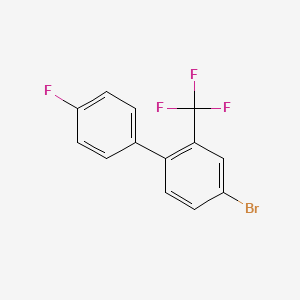
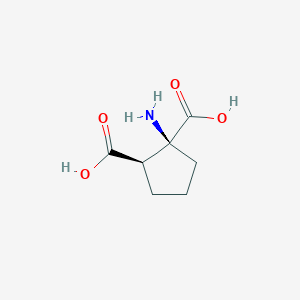
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

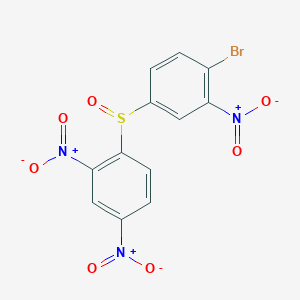
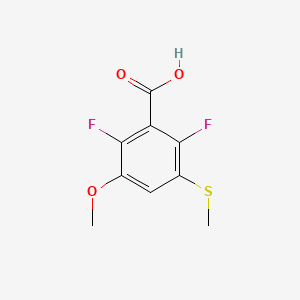
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
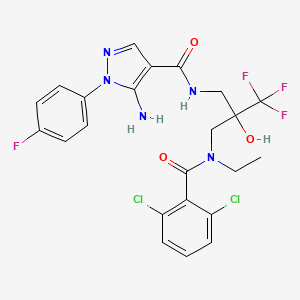
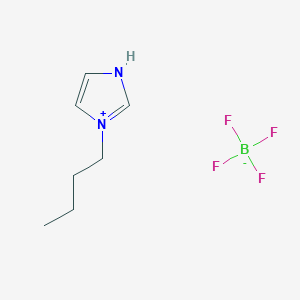
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
